N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide

Description

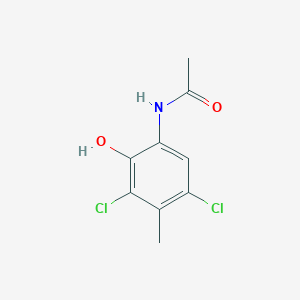

N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)acetamide (CAS: 55202-11-4) is a halogenated phenolic acetamide derivative with the molecular formula C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g/mol . Its structure consists of a phenolic ring substituted with two chlorine atoms at positions 3 and 5, a methyl group at position 4, and an acetamide moiety at position 2.

Key physicochemical properties include:

- Solubility: Limited aqueous solubility due to hydrophobic chlorine and methyl substituents.

Properties

IUPAC Name |

N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-4-6(10)3-7(12-5(2)13)9(14)8(4)11/h3,14H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRFOWUTIDNAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Cl)O)NC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549753 | |

| Record name | N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55202-11-4 | |

| Record name | N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide typically involves the following key steps:

- Starting Material Selection: The synthesis often begins with a suitably substituted phenol or aniline derivative, such as 3,5-dichloro-2-hydroxy-4-methylaniline or related intermediates.

- Chlorination: Introduction of chlorine atoms at the 3 and 5 positions is achieved through electrophilic aromatic substitution using reagents such as chlorine gas or N-chlorosuccinimide under controlled conditions to avoid over-chlorination.

- Hydroxylation and Methylation: The hydroxyl group at position 2 and methyl group at position 4 are introduced or preserved depending on the starting material.

- Acetamide Formation: The key step involves acetylation of the amine group to form the acetamide. This is typically performed by reacting the amine intermediate with acetic anhydride or acetyl chloride under mild conditions.

Specific Preparation Routes

Route A: Direct Acetylation of 3,5-Dichloro-2-hydroxy-4-methylaniline

- Step 1: Synthesis or procurement of 3,5-dichloro-2-hydroxy-4-methylaniline.

- Step 2: Acetylation reaction with acetic anhydride in the presence of a base such as pyridine or triethylamine to neutralize the acid formed.

- Reaction Conditions: Room temperature to mild heating (25–60 °C), solvent such as dichloromethane or acetonitrile.

- Yield: Typically high (75–90%) due to straightforward acetylation.

- Purification: Recrystallization or chromatographic methods to isolate pure this compound.

Route B: Chlorination of N-(2-hydroxy-4-methylphenyl)acetamide

- Step 1: Prepare N-(2-hydroxy-4-methylphenyl)acetamide by acetylation of 2-hydroxy-4-methylaniline.

- Step 2: Chlorination at positions 3 and 5 using chlorine gas or N-chlorosuccinimide with an appropriate catalyst or under UV light to facilitate substitution.

- Reaction Conditions: Low temperature (0–5 °C) to control regioselectivity and prevent over-chlorination.

- Yield: Moderate to good (60–80%), depending on reaction control.

- Notes: This route allows for late-stage chlorination, which may be advantageous for certain synthetic schemes.

Catalysts and Reagents

| Step | Reagents/Catalysts | Typical Conditions |

|---|---|---|

| Acetylation | Acetic anhydride, pyridine or triethylamine | Room temperature to 60 °C, 1–3 h |

| Chlorination | Chlorine gas, N-chlorosuccinimide (NCS), FeCl3 catalyst (optional) | 0–5 °C, inert solvent (e.g., CCl4), 1–2 h |

| Hydroxylation/Methylation | Usually present in starting materials or introduced via electrophilic substitution | Varies depending on route |

Research Findings and Optimization

- Selectivity: Studies emphasize controlling chlorination to achieve substitution specifically at the 3 and 5 positions without affecting the methyl or hydroxyl groups. Use of N-chlorosuccinimide under mild conditions is preferred for regioselective chlorination.

- Purity and Yield: Acetylation reactions proceed with high yields and purity when conducted under anhydrous conditions with stoichiometric amounts of acetic anhydride.

- Scale-Up: Industrial synthesis favors Route A due to fewer steps and better overall yield.

- Environmental Considerations: Chlorination reagents require careful handling; greener alternatives or phase-transfer catalysts have been explored to reduce hazardous waste.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Acetylation | 3,5-Dichloro-2-hydroxy-4-methylaniline | Acetic anhydride, pyridine | 25–60 °C, 1–3 h | 75–90 | High yield, straightforward |

| Chlorination Post-Acetylation | N-(2-hydroxy-4-methylphenyl)acetamide | Chlorine gas or NCS, FeCl3 catalyst | 0–5 °C, inert solvent, 1–2 h | 60–80 | Requires careful control |

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

The structural and functional nuances of N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide are best understood by comparing it with related acetamide derivatives. Below is a detailed analysis:

Structural Analogues from Paracetamol Photodegradation ()

Compounds 4–6 in are chlorinated derivatives of paracetamol (compound 3 ):

- N-(3-Chloro-4-hydroxyphenyl)acetamide (4) : Single chlorine at position 3; lacks the methyl group and second chlorine.

- N-(2,5-Dichloro-4-hydroxyphenyl)acetamide (5) : Dichlorinated at positions 2 and 5; methyl group absent.

- N-(2,3,5-Trichloro-4-hydroxyphenyl)acetamide (6) : Triple chlorine substitution.

Impact of Substituents :

- Chlorine Position: Chlorination at positions 3 and 5 (target) vs.

- Methyl Group : The 4-methyl group in the target compound enhances lipophilicity compared to compounds 4–6 , which may influence membrane permeability and metabolic stability .

Heterocyclic Acetamides (Evidences 1, 3, 4, 9)

Compounds with heterocyclic cores or sulfur linkages exhibit distinct properties:

- Methazolamide Metabolites (): Include glutathione and cysteinylglycine conjugates (e.g., MSG, MCG). These feature thiadiazole rings, unlike the phenolic core of the target compound.

- Triazole Derivative () : Contains a 1,2,4-triazole ring and sulfanyl group, introducing sulfur-based reactivity and heteroaromaticity.

- Benzothiazole Derivatives () : Incorporate trifluoromethyl and methoxy groups on benzothiazole, offering strong electron-withdrawing effects.

- Quinoline Acetamide (): Features a 4-oxoquinoline moiety, enabling π-π stacking interactions absent in the target compound.

Herbicidal Chloroacetamides ()

Herbicides like alachlor and pretilachlor are N-alkyl/aryl chloroacetamides with herbicidal activity:

- Alachlor : N-(2,6-diethylphenyl)-chloroacetamide; chloro group on nitrogen.

- Pretilachlor : N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.

| Compound | Substituents | Molecular Weight (g/mol) | Application |

|---|---|---|---|

| Target Compound | Aromatic Cl, CH₃ | 234.08 | Pharmaceutical |

| Alachlor | N-Cl, alkyl chains | 269.77 | Herbicide |

Structural Contrast :

- The target compound’s chlorine atoms are on the aromatic ring, whereas herbicidal chloroacetamides have chlorine directly on the acetamide nitrogen. This difference dictates their mechanisms: herbicides inhibit plant fatty acid synthesis, while the target compound’s bioactivity likely relates to phenolic interactions .

Brominated and Oxime Derivatives ()

(2E)-N-(3,5-Dibromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide () replaces chlorine with bromine and adds a hydroxyimino group:

- Bromine vs. Chlorine : Larger atomic radius of bromine increases van der Waals interactions and lipophilicity.

- Methoxy vs. Hydroxy: Methoxy group reduces acidity compared to the phenolic –OH in the target compound.

Biological Activity

N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide is a compound with significant biological activity, particularly in the fields of pharmaceuticals and agriculture. Its unique structure, characterized by a dichlorinated aromatic ring with a hydroxyl group and a methyl substituent linked to an acetamide functional group, contributes to its diverse biological effects.

- Molecular Formula : C9H9Cl2NO2

- Molecular Weight : 233.00 g/mol

The compound's structure allows it to participate in various chemical reactions typical of amides and phenolic compounds, which are crucial for its biological interactions.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against a range of microorganisms, making it valuable in agricultural applications as a pesticide or herbicide.

- Enzyme Modulation : It can bind to specific enzymes or receptors, modulating their activity. This characteristic is essential for its potential use in drug development.

- Structure-Activity Relationship (SAR) : Research indicates that the presence of electron-withdrawing groups, such as dichlorine, enhances the compound's potency against certain biological targets. For instance, studies have highlighted the importance of substituents on the aryl tail group for increasing efficacy against pathogens like Cryptosporidium .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These results indicate that the compound could be a promising candidate for further development as an antimicrobial agent.

Case Study 2: Structure-Activity Relationship

In a comprehensive SAR study involving derivatives of this compound, researchers synthesized various analogs to assess their biological activity. The most potent derivative exhibited an EC50 value of 0.07 µM against Cryptosporidium, highlighting the importance of specific substitutions on the aryl ring for enhancing biological activity .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-Hydroxy-5-methylphenyl)acetamide | C9H11NO2 | Lacks dichloro substituents |

| N-(3-Chloro-4-methylphenyl)acetamide | C9H10ClNO | Contains only one chlorine atom |

| 4-Hydroxy-N-(3-chloro-4-methylphenyl)acetamide | C9H10ClNO2 | Hydroxyl group at para position |

This compound stands out due to its dual halogen substitution and specific hydroxyl positioning that enhances its biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide, and how can reaction conditions be refined to improve yield?

- Methodology : The compound can be synthesized via acylation of the corresponding aniline derivative (e.g., 3,5-dichloro-2-hydroxy-4-methylaniline) with acetic anhydride. Key steps include:

- Refluxing the aniline with acetic anhydride in a polar aprotic solvent (e.g., DMF or THF).

- Using a base (e.g., pyridine or triethylamine) to neutralize generated acid and drive the reaction to completion .

- Purification via recrystallization from ethanol/methanol to isolate the product.

- Optimization : Reaction efficiency can be enhanced by varying temperature (80–120°C), solvent polarity, and stoichiometric ratios. Monitoring by TLC or HPLC ensures intermediate stability .

Q. How can the purity and structural integrity of the synthesized compound be validated?

- Analytical Techniques :

- Melting Point Analysis : Compare observed melting range (e.g., 155–162°C for analogous compounds) with literature values .

- Spectroscopy :

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and phenolic O–H stretch (~3200 cm⁻¹).

- NMR : ¹H NMR should show signals for aromatic protons (δ 6.8–7.5 ppm), acetamide methyl (δ 2.1–2.3 ppm), and hydroxyl proton (δ 9–10 ppm, if not exchanged) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) at m/z ~248–250 (based on molecular weight) .

Advanced Research Questions

Q. How do substituent positions (e.g., Cl, OH, CH₃) on the phenyl ring influence the compound’s solid-state geometry and crystallinity?

- Methodology :

- X-ray Crystallography : Analyze crystal packing and hydrogen-bonding networks. For example, meta-chloro substituents may induce orthorhombic or triclinic systems due to steric and electronic effects .

- Thermal Analysis : DSC/TGA to assess melting behavior and stability. Hydroxy and methyl groups may enhance intermolecular interactions (e.g., H-bonding), increasing melting points compared to nitro derivatives .

- Insights : Electron-withdrawing groups (e.g., Cl) reduce electron density on the ring, affecting conjugation with the amide group and altering crystal parameters .

Q. What mechanistic pathways explain the compound’s potential bioactivity, and how can in vitro assays validate these hypotheses?

- Proposed Mechanisms :

- Enzyme Inhibition : The hydroxyl and chloro groups may chelate metal ions in enzymatic active sites (e.g., tyrosine kinases or cytochrome P450).

- Receptor Binding : Molecular docking studies can predict affinity for targets like G-protein-coupled receptors (GPCRs) .

- Experimental Validation :

- In Vitro Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding constants with model proteins (e.g., BSA or lysozyme) .

- Cell-Based Studies : Evaluate cytotoxicity (via MTT assay) and apoptosis induction in cancer cell lines (e.g., HeLa or MCF-7) .

Q. How can byproducts from synthesis be identified and minimized?

- Byproduct Sources :

- Incomplete acylation (residual aniline).

- Oxidative degradation of the phenolic group.

- Mitigation Strategies :

- Chromatographic Analysis : HPLC with a C18 column and UV detection (λ = 254 nm) to resolve byproducts.

- Reaction Monitoring : In situ FTIR or Raman spectroscopy to track acetic anhydride consumption .

- Additives : Antioxidants (e.g., BHT) to prevent hydroxyl group oxidation during synthesis .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s solubility in polar vs. nonpolar solvents. How can this be resolved experimentally?

- Approach :

- Solubility Testing : Prepare saturated solutions in solvents (e.g., water, ethanol, DMSO, hexane) and quantify dissolved compound via UV-Vis spectroscopy (λ_max ~270 nm for aromatic systems).

- QSAR Modeling : Correlate solubility with Hansen solubility parameters (δD, δP, δH) to predict optimal solvents .

- Resolution : Likely discrepancies arise from varying purity grades or polymorphic forms. Consistently use HPLC-pure samples for comparative studies .

Structure-Activity Relationship (SAR) Studies

Q. How does replacing the hydroxyl group with nitro or methoxy substituents affect biological activity?

- Methodology :

- Synthetic Derivatives : Synthesize analogs (e.g., N-(3,5-dichloro-4-nitro-2-methylphenyl)acetamide) and compare bioactivity.

- Biological Testing :

- Antibacterial: Disk diffusion assay against E. coli and S. aureus.

- Antifungal: Microdilution method for C. albicans.

- Computational Analysis : DFT calculations to assess electron density changes and predict reactivity .

- Findings : Nitro groups may enhance antibacterial activity due to increased electrophilicity, while hydroxyl groups improve solubility for in vivo applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.